5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole
Overview
Description
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. The presence of bromine and methyl groups in the structure can influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with formaldehyde and a suitable amine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and specific requirements of the production.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the bromine or other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and triazole derivatives, such as:
- 4-bromo-3,5-dimethyl-1H-pyrazole
- 1-methyl-1H-1,2,4-triazole
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
The uniqueness of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole lies in its specific substitution pattern and the presence of both pyrazole and triazole rings. This combination can result in distinct chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-1-methyl-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN5/c1-6-9(10)7(2)15(13-6)4-8-11-5-12-14(8)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVDEXPFMANZKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NC=NN2C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.